

Citronellyl chloride IUPAC name and structure

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Compound of Interest

Compound Name: 8-Chloro-2,6-dimethyl-2-octene

CAS No.: 62812-91-3

Cat. No.: B8790841

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Topic: Citronellyl Chloride: Technical Monograph on Synthesis, Properties, and Applications

Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2][3]

Executive Summary

Citronellyl chloride (1-chloro-3,7-dimethyl-6-octene) is a pivotal alkyl halide intermediate derived from the monoterpenoid citronellol.[1][2][3] It serves as a critical electrophile in the synthesis of high-value fragrance ingredients (e.g., citronellyl nitrile) and chiral pharmaceutical building blocks.[1][3] Unlike its alcohol precursor, the chloride functionality offers enhanced reactivity for nucleophilic substitution (

) and Grignard formation, making it indispensable for carbon-carbon bond-forming reactions in terpene chemistry.[1][2][3] This guide provides a rigorous analysis of its chemical identity, validated synthesis protocols, and application in nitrile synthesis.[1]

Chemical Identity & Structural Analysis

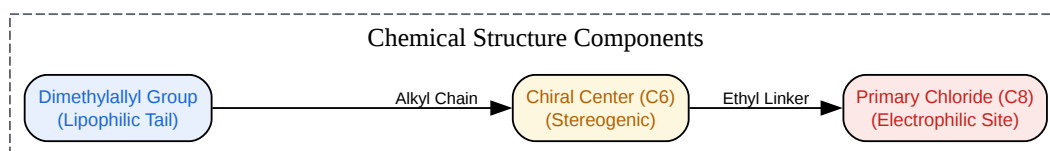
The nomenclature of citronellyl chloride can be ambiguous due to the competing priorities of the alkene and halide functional groups. While "citronellyl chloride" is the common trade name, the rigorous IUPAC designation prioritizes the alkene for numbering.[1]

Parameter	Technical Specification
Common Name	Citronellyl Chloride
IUPAC Name	8-Chloro-2,6-dimethyl-2-octene (Preferred) Alt: [1][2][3][4] 1-Chloro-3,7-dimethyl-6-octene
CAS Registry Number	62812-91-3
Molecular Formula	
Molecular Weight	174.71 g/mol
Chirality	Contains one stereocenter at C6 (IUPAC numbering) / C3 (Common).[1][2][3] Commercial grade is often racemic or enantiomer-enriched (R)-(+).[2][3]
SMILES	CC(C)=CCCC(C)CCCl

Structural Visualization

The molecule features a terminal dimethylallyl group and a primary alkyl chloride.[1][2] The distance between the alkene and the chloride prevents immediate anchimeric assistance, but the flexibility of the chain allows for cyclization under acidic conditions.[1]

Figure 1: Functional segmentation of Citronellyl Chloride.



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Physical Properties

Accurate physical data is essential for process design, particularly for distillation and phase separation.[1]

Property	Value	Notes
Appearance	Colorless to pale yellow liquid	Oxidizes slightly upon storage. [1][2][3]
Boiling Point	95–100 °C @ 15 mmHg	Extrapolated.[1][2] Significantly lower than Citronellol (225 °C) due to loss of H-bonding.[2][3]
Density	0.92 – 0.94 g/cm ³	Less dense than water; phase separates on top.[1]
Refractive Index		Useful for purity checks.[1][2]
Solubility	Miscible in EtOH, Et ₂ O, Hexane	Insoluble in water.[1][2]
Flash Point	–85 °C (Closed Cup)	Combustible liquid.[1][2]

Synthesis & Production Methodologies

The conversion of citronellol to citronellyl chloride requires the substitution of the hydroxyl group with a chloride.[1] Two primary methodologies are recommended based on the required purity and scale.

Method A: Thionyl Chloride () Protocol (Industrial Standard)

This method is cost-effective but generates acidic byproducts (

),[1][2][3] It is suitable when downstream purification (distillation) is available.[1][3]

- Mechanism:

substitution via an alkyl chlorosulfite intermediate.[1][2]

- Reagents: Citronellol (1.0 eq), Thionyl Chloride (1.2 eq), Pyridine (1.2 eq), DCM or Toluene (Solvent).[1][3]

Step-by-Step Protocol:

- Setup: Charge a 3-neck flask with Citronellol (15.6 g, 100 mmol) and Pyridine (9.5 g, 120 mmol) in dry Dichloromethane (100 mL). Cool to 0°C under .[1][2]
- Addition: Add Thionyl Chloride (14.3 g, 120 mmol) dropwise over 30 minutes. Maintain temperature <5°C to prevent elimination to terpenes.[1]
- Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1][3]
- Quench: Pour reaction mixture into ice-water (200 mL).
- Workup: Separate organic layer.[1][2] Wash with 1M HCl (to remove pyridine), then Sat. , then Brine.[1] Dry over .[1][2]
- Purification: Vacuum distillation (approx. 90-95°C @ 10-15 mmHg) yields the pure chloride. [1][2][3]

Method B: Appel Reaction (High Purity/Lab Scale)

Uses Triphenylphosphine (

) and Carbon Tetrachloride (

) or Hexachloroacetone.[1][3] This method is neutral and avoids acid-catalyzed isomerization of the double bond.[2][3]

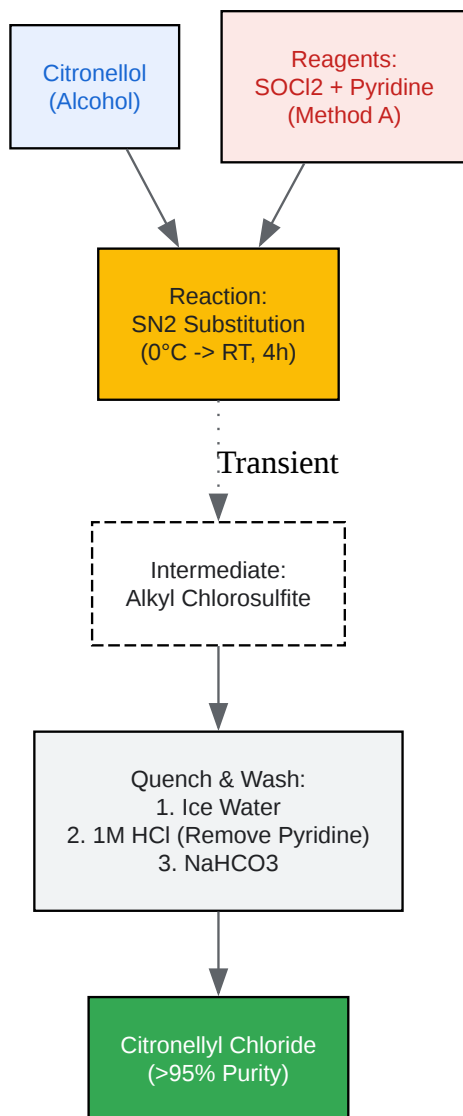


Figure 2: Synthesis workflow via Thionyl Chloride chlorination.

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Applications in R&D and Drug Development

Citronellyl chloride is a versatile electrophile.^{[1][2]} Its primary utility lies in introducing the bulky, lipophilic citronellyl chain into nucleophilic substrates.^[1]

Case Study: Synthesis of Citronellyl Nitrile

Citronellyl nitrile (3,7-dimethyl-6-octenenitrile) is a key fragrance ingredient with a lemon-like odor, often used as a stable substitute for Citronellal in aggressive media (e.g., bleach).[1][2][3]

- Reaction Type: Nucleophilic Substitution () .[1][2]
- Reagents: Citronellyl Chloride, Sodium Cyanide (NaCN), Phase Transfer Catalyst (TBAB).[1][3]

Experimental Protocol:

- Preparation: Dissolve Citronellyl Chloride (17.5 g, 100 mmol) in DMSO (50 mL).
- Cyanation: Add Sodium Cyanide (5.9 g, 120 mmol) cautiously. Note: NaCN is highly toxic; use proper ventilation and cyanide antidotes on standby.[1][2]
- Heating: Heat the mixture to 80°C for 6 hours.
- Extraction: Cool and dilute with water (150 mL). Extract with Ethyl Acetate (3 x 50 mL).
- Analysis: The nitrile appears at $\sim 2240\text{ cm}^{-1}$ in IR spectroscopy.[1][2]

Pharmaceutical Relevance

In drug discovery, the citronellyl tail is often used to improve the lipophilicity (LogP) of polar pharmacophores, enhancing membrane permeability.[1] It is also a precursor for:

- Chiral Amines: Via reduction of the nitrile or azide substitution.[1][2]
- Terpenoid Mimetics: Used in the synthesis of juvenile hormone analogs.[1][2]

Safety & Handling (MSDS Summary)

- Hazards:
 - Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[1][2][3][5][6][7][8]

- Sensitizer: Potential skin sensitizer upon prolonged contact.[1][2]
- Environmental: Toxic to aquatic life with long-lasting effects (H411).[1][2][3][6]
- Storage: Store under inert gas (or Ar) in a cool, dry place. Acid scavengers (e.g.,) can be added to stabilize against HCl formation.[1]
- Disposal: Must be disposed of as halogenated organic waste.[1][2]

References

- IUPAC Nomenclature & Structure
 - PubChem. 1,6-Octadiene, 3-chloro-3,7-dimethyl- (Isomer Analysis).[1][2][3] National Library of Medicine.[1] [Link](#)
- Synthesis Protocols
 - Org.[1][2] Synth. 1990, 68,[1][3] 1. Conversion of Alcohols to Chlorides. (General methodology adapted for terpenes).[1][3]
 - Alfa Chemistry.[1][2] **8-Chloro-2,6-dimethyl-2-octene** Product Data. [Link](#)
- Applications (Nitriles)
 - Sell, C. S. (2006).[1] The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry.[1] (Discusses nitrile stability vs aldehydes).
 - BenchChem.[1][2] Citronellyl Nitrile Synthesis and Properties. [Link](#)[3]
- Safety Data
 - ECHA (European Chemicals Agency).[1][3] Registration Dossier for Terpene Chlorides. [Link](#)[3]

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Sources

- [1. citronellyl acetate, 150-84-5 \[thegoodscentcompany.com\]](#)
- [2. Citronellol | C10H20O | CID 8842 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. Citronellol - Wikipedia \[en.wikipedia.org\]](#)
- [4. octene suppliers USA \[americanchemicalsuppliers.com\]](#)
- [5. download.basf.com \[download.basf.com\]](#)
- [6. cdhfinechemical.com \[cdhfinechemical.com\]](#)
- [7. directpcw.com \[directpcw.com\]](#)
- [8. download.basf.com \[download.basf.com\]](#)
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